methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate hydrochloride
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Overview
Description
Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate hydrochloride typically involves the reaction of indoline with methyl bromoacetate in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced indole derivatives.
Substitution: The compound can participate in substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring. Reagents like halogens and sulfonyl chlorides are commonly used in these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or sulfonated indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials and pharmaceuticals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate hydrochloride involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind to specific receptors and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, and antimicrobial activity.
Comparison with Similar Compounds
Methyl 2-(1H-indol-3-yl)acetate: Another indole derivative with similar biological activities.
Methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate: A structurally similar compound with slight variations in the indole ring substitution pattern.
Uniqueness: Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate hydrochloride is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
1263284-16-7 |
---|---|
Molecular Formula |
C11H14ClNO2 |
Molecular Weight |
227.7 |
Purity |
95 |
Origin of Product |
United States |
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